Vescalin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

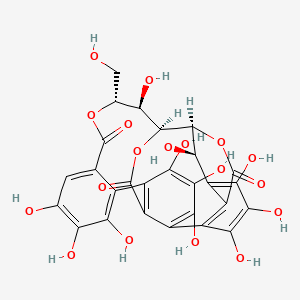

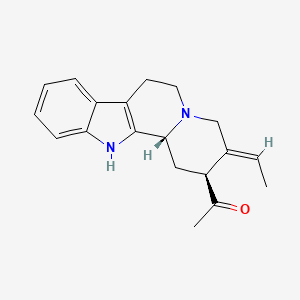

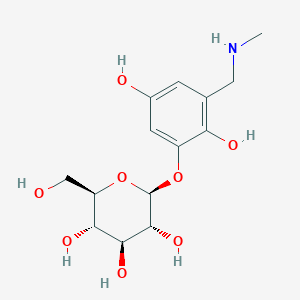

Vescalin is a natural product found in Castanea crenata with data available.

Scientific Research Applications

Solid-Phase Anchoring and Synthesis

Vescalin, a C-glucosidic ellagitannin, has been utilized in a method for solid-phase anchoring and synthesis of derivatives. This method enables the immobilization of vescalin on a solid support, allowing for specific interactions with protein targets. The approach facilitates the preparation of vescalagin derivatives, expanding the potential applications in protein-binding studies (Douat et al., 2014).

Physicochemical Properties

Vescalin's distinct physicochemical properties, such as polarity and oxidizability, have been analyzed. The conformational analysis indicates significant variations in these properties compared to its diastereoisomers, providing insights into its reactivity and potential applications in pharmacology and chemistry (Vivas et al., 2004).

Impact on Actin Cytoskeleton

Research demonstrates that vescalin affects the dynamics and ultrastructure of the actin cytoskeleton by binding to F-actin. This interaction leads to the formation of distinct F-actin networks, suggesting potential applications in studying cell cytoskeleton and therapeutic opportunities, particularly in treating osteoporosis (Georgess et al., 2018).

Structural Analysis

Studies on vescalin have detailed its molecular structure through techniques like acid hydrolysis, NMR, and mass spectrometry. Understanding its structure is crucial for exploring its biochemical applications and potential in various fields (Mayer et al., 1971).

Total Synthesis

The first total synthesis of vescalin has been achieved, which involves mimicking its biogenesis through a series of transformations. This accomplishment opens doors for further research and applications in the field of synthetic chemistry (Richieu et al., 2017).

Tannin Analysis

Vescalin has been identified and quantified in chestnut bark samples using HPLC-DAD/ESI-MS, highlighting its significance in understanding the composition and quality of chestnut bark, which has implications in food supplements and biochemical properties (Comandini et al., 2014).

properties

Product Name |

Vescalin |

|---|---|

Molecular Formula |

C27H20O18 |

Molecular Weight |

632.4 g/mol |

IUPAC Name |

(1S,2S,24R,25R,29R)-7,8,9,12,13,14,17,18,19,25,29-undecahydroxy-24-(hydroxymethyl)-3,23,26-trioxahexacyclo[13.10.3.12,6.05,10.011,28.016,21]nonacosa-5(10),6,8,11,13,15(28),16,18,20-nonaene-4,22,27-trione |

InChI |

InChI=1S/C27H20O18/c28-2-5-14(31)23-24-20(37)12-11(27(42)45-24)9(18(35)22(39)19(12)36)8-10(26(41)44-23)7(16(33)21(38)17(8)34)6-3(25(40)43-5)1-4(29)13(30)15(6)32/h1,5,14,20,23-24,28-39H,2H2/t5-,14-,20-,23+,24+/m1/s1 |

InChI Key |

PPUHUWSVCUJGTD-HNBYGWOQSA-N |

Isomeric SMILES |

C1=C2C(=C(C(=C1O)O)O)C3=C4C(=C(C(=C3O)O)O)C5=C6C(=C(C(=C5O)O)O)[C@H]([C@@H]([C@H]([C@@H]([C@H](OC2=O)CO)O)OC4=O)OC6=O)O |

Canonical SMILES |

C1=C2C(=C(C(=C1O)O)O)C3=C4C(=C(C(=C3O)O)O)C5=C6C(=C(C(=C5O)O)O)C(C(C(C(C(OC2=O)CO)O)OC4=O)OC6=O)O |

synonyms |

castalagin vescalagin vescalagin, (33beta)-isomer vescalene vescalin |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,5S)-6-[[5-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]-6-azabicyclo[3.2.1]octane](/img/structure/B1256402.png)

![(2S)-4-methyl-2-[[oxo-[5-[oxo-[(phenylmethyl)amino]methyl]-1H-imidazol-4-yl]methyl]amino]pentanoic acid (phenylmethyl) ester](/img/structure/B1256405.png)

![3,6-Bis(dimethylamino)-10-{4-[(2,5-dioxopyrrolidin-1-yl)oxy]-4-oxobutyl}acridinium perchlorate](/img/structure/B1256406.png)

![8-[1-(1,3-Benzodioxol-5-yl)-3-(1-piperidinyl)propyl]-5,7-dimethoxy-4-pentyl-1-benzopyran-2-one](/img/structure/B1256409.png)

![10-[[5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl]oxy]-10-oxodeca-2,4,6,8-tetraenoic acid](/img/structure/B1256410.png)